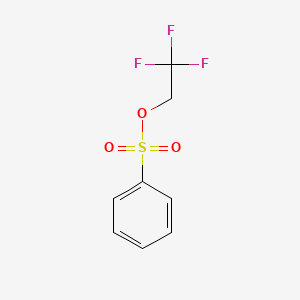
2,2,2-Trifluoroethylbenzenesulfonate, 99%
Overview
Description
2,2,2-Trifluoroethylbenzenesulfonate, commonly known as TFBS, is a trifluoroethyl ester of benzenesulfonic acid. It is a white, crystalline powder with a molecular weight of 218.17 g/mol and a melting point of 166-168°C. TFBS is used in a variety of applications in the scientific research field, including as a reagent for organic synthesis, as a catalyst in the synthesis of polymers, and as an additive in analytical chemistry. In addition, TFBS has been studied for its potential biochemical and physiological effects, including as an inhibitor of certain enzymes and in the regulation of gene expression.
Mechanism of Action
TFBS has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, cyclooxygenase, and cytochrome P450. It is thought to act by binding to the active site of the enzyme, preventing it from catalyzing its reaction. In addition, TFBS has been shown to modulate the expression of certain genes, suggesting that it may act as a transcriptional regulator.
Biochemical and Physiological Effects
TFBS has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that TFBS can modulate the expression of certain genes, suggesting that it may act as a transcriptional regulator. In addition, TFBS has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, cyclooxygenase, and cytochrome P450.
Advantages and Limitations for Lab Experiments
The main advantage of using TFBS in laboratory experiments is its high reactivity and low toxicity. In addition, it is relatively inexpensive and easy to obtain. However, TFBS is not suitable for use in all experiments, as its reactivity can lead to the formation of undesired side products.
Future Directions
There are a number of potential future directions for the use of TFBS in scientific research. These include further investigations into its potential as a transcriptional regulator, as well as its potential as an inhibitor of certain enzymes. In addition, TFBS could be explored as a potential therapeutic agent, as its biochemical and physiological effects have yet to be fully elucidated. Finally, further research could be conducted into the synthesis of TFBS and its potential applications in organic synthesis and analytical chemistry.
Scientific Research Applications
TFBS is widely used as a reagent in organic synthesis, due to its high reactivity and low toxicity. It is also used as a catalyst in the synthesis of polymers, as well as in analytical chemistry. In addition, TFBS has been studied for its potential biochemical and physiological effects, including as an inhibitor of certain enzymes and in the regulation of gene expression.
properties
IUPAC Name |
2,2,2-trifluoroethyl benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3S/c9-8(10,11)6-14-15(12,13)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRHGSTXPVUNBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80304593 | |
| Record name | 2,2,2-trifluoroethyl benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroethyl benzenesulfonate | |
CAS RN |
339-48-0 | |
| Record name | NSC166422 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166422 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,2-trifluoroethyl benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,7-Dimethyl-1-((((4-(isopropyl)phenyl)amino)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6353570.png)

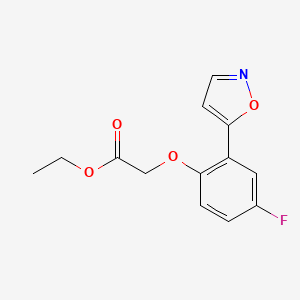
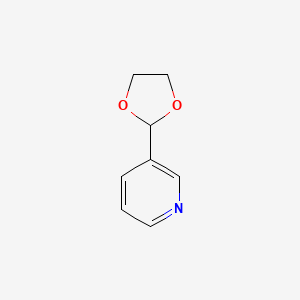
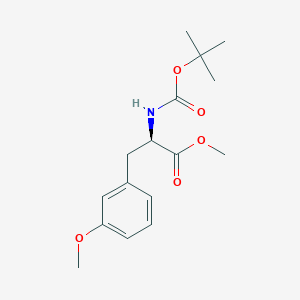
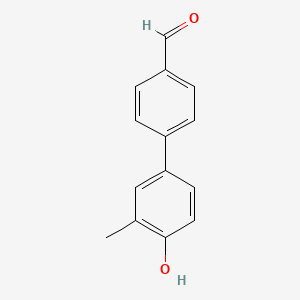


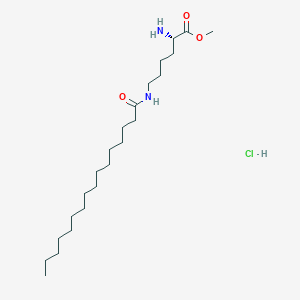

![(4R,4'R,5S,5'S)-2,2'-Cyclopropylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6353610.png)

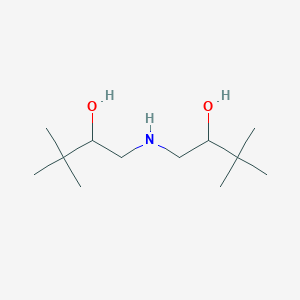
![4-Fluoro-1,2,4,5-tetrahydrobenzo[c]azepin-3-one](/img/structure/B6353646.png)